molecular formula C10H8N2O4 B2677622 [3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol CAS No. 605663-76-1

[3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol

Cat. No.: B2677622
CAS No.: 605663-76-1
M. Wt: 220.184
InChI Key: CQRBUCNIAWIELB-UHFFFAOYSA-N
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Description

[3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol: is an organic compound with the molecular formula C10H8N2O4 It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Safety and Hazards

The safety data sheet for “[3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol” suggests that it should be handled with care. In case of accidental ingestion or contact, immediate medical attention is advised .

Future Directions

While specific future directions for “[3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol” are not mentioned in the available resources, compounds with similar structures, such as isoxazoles, continue to attract research interest due to their synthetic availability, special chemical and biological properties, and widespread practical use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol typically involves the reaction of 4-nitroacetophenone with dimethyl oxalate in the presence of sodium methoxide in methanol. This reaction is followed by treatment with hydroxyamino hydrochloride and toluene-4-sulfonic acid in methanol under heating conditions . The overall process involves multiple steps, including condensation and cyclization reactions.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of [3-(4-Nitro-phenyl)-isoxazol-5-YL]-carboxylic acid.

    Reduction: Formation of [3-(4-Amino-phenyl)-isoxazol-5-YL]-methanol.

    Substitution: Formation of various substituted isoxazole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis for the preparation of other heterocyclic compounds.
  • Acts as a building block for the synthesis of complex molecules.

Biology:

  • Investigated for its potential as an antimicrobial agent due to the presence of the nitro group, which is known to exhibit antibacterial properties.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The isoxazole ring can also interact with enzymes and receptors, modulating their activity and influencing biological pathways .

Comparison with Similar Compounds

    3-(4-Nitro-phenyl)-isoxazol-5-ylamine: Similar structure but with an amino group instead of a methanol group.

    3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid: Contains a carboxylic acid group instead of a methanol group.

Uniqueness:

  • The presence of the methanol group in [3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol provides unique reactivity and potential for further functionalization.
  • The combination of the nitro group and isoxazole ring imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

[3-(4-nitrophenyl)-1,2-oxazol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-6-9-5-10(11-16-9)7-1-3-8(4-2-7)12(14)15/h1-5,13H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRBUCNIAWIELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)CO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-nitro-benzaldehyde oxime (2.40 g, 14.4 mmol) was dissolved in methylene chloride (70 ml, 0.2 M), and then propargyl alcohol (2.51 ml, 43.2 mmol) was added to the solution. To the resulting solution was slowly added dropwise 10% NaOCl (17.8 ml, 28.8 mmol) using a dropping funnel. After the addition of NaOCl was completed, the mixture was stirred for about 5 hours while increasing the temperature slowly to room temperature. The completion of the reaction was confirmed by liquid chromatography, and then the mixture was distilled under reduced pressure to remove methylene chloride. Water (200 ml) was added to the residue and the resulting solid was filtered off. The filtered compound was washed with excess of water and finally washed with diethyl ether. The thus-obtained solid compound was recrystallized from ethyl acetate/hexane (1:2) to obtain [3-(4-nitro-phenyl)-isoxazol-5-yl]-methanol in a white sold phase.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
2.51 mL
Type
reactant
Reaction Step Two
Name
Quantity
17.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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